molecular formula C11H18O3 B029516 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one CAS No. 69225-59-8

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Cat. No. B029516
CAS RN: 69225-59-8
M. Wt: 198.26 g/mol
InChI Key: COKVDTKAWIFNTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one and its derivatives involves several steps, including ketalization, hydroformylation, and ring transformation through catalytic reactions (Pardhasaradhi, Nair, Kumar, & Srinivas, 1998). Prins cascade cyclization has also been developed for the synthesis of related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C NMR, and 2D NMR experiments, has been extensively used for the structural analysis of these compounds. These studies provide valuable information for the structure analysis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one and related compounds (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).

Chemical Reactions and Properties

The reactivity and chemical behavior of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one involve interactions with various reagents and catalysts. For instance, intramolecular Michael addition reactions to chiral vinylic sulfoxides have been utilized for the enantioselective synthesis of derivatives of this compound (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).

Physical Properties Analysis

The physical properties, including thermodynamic properties, have been explored through studies such as crystal structure analysis and Density Functional Theory (DFT) computations. These studies help in understanding the molecular conformation, stability, and interactions of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one in various states (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one have been characterized by various analytical techniques, including IR, UV-vis spectra, and X-ray diffraction analysis. These studies contribute to the comprehensive understanding of the compound's reactivity and functional group behavior (Zeng, Wu-Lan, Cai, Xue, & Guo, Huan-Mei, 2013).

Scientific Research Applications

  • A molecule closely related to "3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one," namely [3R*,5S*,6S*]-1,7-dioxaspiro[5.5]undecane-3,5-diyl Bis(3,5-dinitrobenzoate), shows promise for the development of novel anti-[...]. This finding indicates potential medicinal applications of these compounds (Brimble & Johnston, 1997).

  • The compound "3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one" was synthesized and characterized using nuclear magnetic resonance techniques, providing valuable information for the structural analysis of related compounds. This underscores the importance of NMR in understanding the molecular structure of such complex molecules (Zhang et al., 2008).

  • Diastereo- and enantioselective routes were developed for 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols derived from the secretion of the cucumber fly. This study highlights the potential of these compounds in the field of organic chemistry and the synthesis of pheromones (Perkins et al., 1992).

  • A study demonstrated an efficient method for the synthesis of dioxaspiroacetalic semiochemicals using lipase-mediated resolution. This method could be significant in the synthesis of complex organic molecules, especially those used in semiochemical applications (Izquierdo et al., 2003).

  • The crystal structure and thermodynamic properties of a related compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium-3((2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate), were examined, revealing unique molecular structures and properties (Zeng, Wang, & Zhang, 2021).

properties

IUPAC Name

3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-10(2)7-13-11(14-8-10)5-3-9(12)4-6-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVDTKAWIFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(=O)CC2)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219262
Record name 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

CAS RN

69225-59-8
Record name 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
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URL https://commonchemistry.cas.org/detail?cas_rn=69225-59-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
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Record name 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
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Record name 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
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Synthesis routes and methods I

Procedure details

1,4 cyclohexane dione (25.0 grams) and neopentyl glycol (23.5 grams) were dissolved in dichloromethane (200 ml). Then sulfuric acid (4.0 grams) was added to the reaction solution at an ambient temperature and stirred till the reaction substantially completes, accompanied by cooling the reaction mixture to 10–20° C. The resulting reaction mixture was washed with saturated aqueous sodium bicarbonate solution (100 ml) and separated the organic layer from the resulting biphasic mixture. The solvent was distilled off from organic layer till substantial completion under reduced pressure. n-Heptane (250 ml) was added to the resulting residual mass and followed by cooling the reaction mass to a temperature of 0–5° C. to filter the by-products. Then the solvent from the filtrate was distilled off till the substantial completion under vacuum to yield the desired 1,4 cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6.1 mg (0:02 mmol) of sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.49 g (0.8 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 200 mg (1 mmol) of 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol were added to 5 ml of ethyl acetate, and the mixture was heated at 70° C. while being stirred under a nitrogen for eight hours. The later treatment was carried out in the same way as in Example 1, and then 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one was obtained. The yield of the obtained 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one was determined and the result is shown in Table 2. (Yield 91%)
Quantity
6.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
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3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
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3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
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3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
Reactant of Route 5
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
Reactant of Route 6
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Citations

For This Compound
28
Citations
R Singh, A Singh - Journal of the Iranian Chemical Society, 2017 - Springer
An efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines has been reported by the 1,3-dipolar cycloaddition reaction of azomethine ylides with a novel dipolarophile 8,10-bis[(E…
Number of citations: 10 link.springer.com
P Shanmugasundaram, SS Kumar, R Ubaid… - Biocatalysis and …, 2019 - Elsevier
Pseudomonas aeruginosa has become the important cause of hospital acquired nosocomial infection which is one of the leading cause of death in today's world. Here, we synthesized …
Number of citations: 4 www.sciencedirect.com
Y Dong, J Chollet, H Matile, SA Charman… - Journal of medicinal …, 2005 - ACS Publications
This paper describes the discovery of synthetic 1,2,4-trioxolane antimalarials and how we established a workable structure−activity relationship in the context of physicochemical, …
Number of citations: 141 pubs.acs.org
YB Zhao, LW Zhang, LY Wu, X Zhong, R Li… - Tetrahedron: Asymmetry, 2008 - Elsevier
A highly efficient, silica-supported organocatalyst for the Michael addition of ketones to nitroalkenes is successfully developed. A 1,2,3-triazole ring, constructed via a click 1,3-dipolar …
Number of citations: 68 www.sciencedirect.com
Z He, M Fan, J Xu, Y Hu, L Wang, X Wu… - Chinese Journal of …, 2019 - sioc-journal.cn
An iron catalyzed deoxygenative diborylation of ketones to access a variety of internal gem-diboronates has been developed. A scale-up synthesis of such gem-diboronates is also …
Number of citations: 17 sioc-journal.cn
D Talwar, NP Salguero… - … –A European Journal, 2014 - Wiley Online Library
Cyclometalated iridium complexes are found to be versatile catalysts for the direct reductive amination (DRA) of carbonyls to give primary amines under transfer‐hydrogenation …
R Venkata Ramana, D Ashok… - Letters in Organic …, 2017 - ingentaconnect.com
Background: Over a decade, a number of papers have been published on the usage of ionic liquids (ILs) and Microwave-Assisted Organic Synthesis (MAOS), which displayed their …
Number of citations: 3 www.ingentaconnect.com
WD Oosterbaan, PCM van Gerven… - European Journal of …, 2003 - Wiley Online Library
We describe the syntheses and properties of five semi‐rigid donor−(σ‐bridge)−acceptor (D−σ−A) compounds. These compounds, which are candidates for incorporation in materials, …
JW Bai, J Wang, B Tao, CH Teng - Advanced Materials Research, 2012 - Trans Tech Publ
One variety of durum wheat (Triticum durum L.), ‘Longfu 30’, was choosen to study the allelopathic effects of seed germination extracts on other plants. The allelopathic effects of …
Number of citations: 6 www.scientific.net
S Khandelwal, YK Tailor, E Rushell… - Green Approaches in …, 2020 - books.google.com
The green chemistry aims to design environmentally benign chemical processes and sustainable synthetic methodologies in order to eliminate or reduce the use of hazardous and toxic …
Number of citations: 2 books.google.com

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